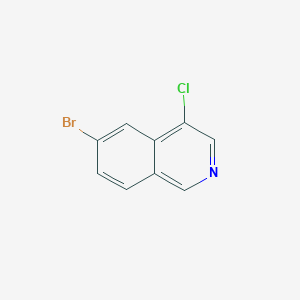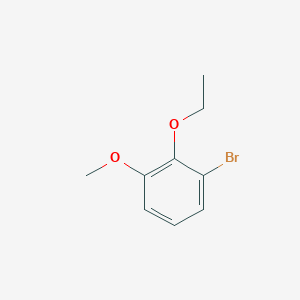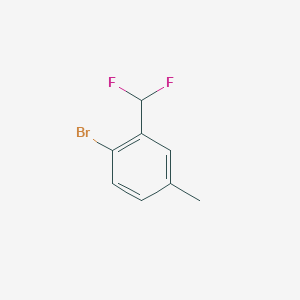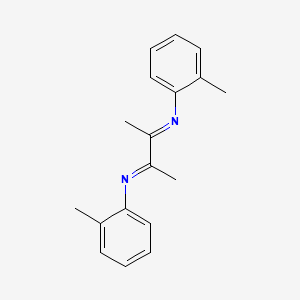
Ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H10Cl2O3 It is a derivative of ethyl 3-oxo-3-phenylpropanoate, where two chlorine atoms are substituted at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate can be synthesized through the chlorination of ethyl 3-oxo-3-phenylpropanoate. One common method involves the use of 1-chloro-1,2-benziodoxol-3-one as a chlorinating agent . The reaction typically takes place under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 2,2-dichloro-3-hydroxy-3-phenylpropanoate.
Oxidation: Ethyl 2,2-dichloro-3-oxo-3-phenylpropanoic acid.
Applications De Recherche Scientifique
Ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Materials Science: It is utilized in the creation of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group and the chlorine atoms, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-3-phenylpropanoate: The parent compound without the chlorine substitutions.
Ethyl 2-chloro-3-oxo-3-phenylpropanoate: A mono-chlorinated derivative.
Ethyl 2,2-dibromo-3-oxo-3-phenylpropanoate: A brominated analogue.
Uniqueness
The presence of two chlorine atoms at the 2-position in this compound imparts unique reactivity and properties compared to its analogues. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Propriétés
IUPAC Name |
ethyl 2,2-dichloro-3-oxo-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZUPKOJLYYSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B6324923.png)

![2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane](/img/structure/B6324936.png)





![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B6324982.png)

